2-(4-Hexylbenzoyl)oxazole

Vue d'ensemble

Description

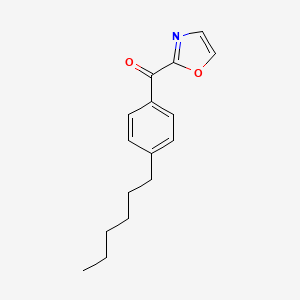

2-(4-Hexylbenzoyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-hexylbenzoyl group. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, which imparts unique chemical properties to the compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hexylbenzoyl)oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction is carried out at room temperature and is stereospecific, with inversion of stereochemistry . The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide packed in a reactor .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved safety profiles, higher yields, and reduced reaction times . The use of magnetic nanocatalysts has also been explored for the eco-friendly synthesis of oxazole derivatives .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Hexylbenzoyl)oxazole can undergo various chemical reactions, including:

Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.

Reduction: Reduction of the oxazole ring to form corresponding oxazolines.

Substitution: Electrophilic and nucleophilic substitution reactions on the benzoyl group or the oxazole ring.

Common Reagents and Conditions

Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of oxazoles from oxazolines.

Reduction: Formation of oxazolines from oxazoles.

Substitution: Formation of various substituted oxazole derivatives.

Applications De Recherche Scientifique

Biological Activities

Antimicrobial Properties

Oxazoles, including 2-(4-Hexylbenzoyl)oxazole, have been shown to exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have reported that certain oxazole derivatives demonstrate effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The compound's structural modifications can influence its efficacy as an antibacterial agent.

Anti-inflammatory Effects

Research indicates that oxazole derivatives can also possess anti-inflammatory properties. The presence of specific substituents on the oxazole ring can modulate its interaction with biological targets associated with inflammatory pathways. This makes compounds like this compound potential candidates for developing anti-inflammatory drugs .

Anticancer Potential

The anticancer properties of oxazole compounds are a significant area of interest. Studies have highlighted that certain oxazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the modulation of signaling pathways critical for tumor growth and survival .

Applications in Drug Development

Pharmaceutical Intermediates

Due to their diverse biological activities, oxazoles are increasingly recognized as valuable scaffolds in drug discovery. This compound may serve as a starting point for synthesizing novel therapeutic agents targeting specific diseases such as cancer, infections, and inflammatory disorders .

Agricultural Applications

Beyond medicinal chemistry, oxazoles have applications in agriculture as herbicides and fungicides. Their ability to inhibit specific biochemical pathways in pests makes them useful in developing agrochemicals that protect crops from diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of oxazole derivatives in various applications:

- Antibacterial Activity Study : A systematic evaluation of various oxazoles showed that some derivatives exhibited inhibition zones comparable to standard antibiotics like ampicillin and ciprofloxacin against multiple bacterial strains .

- Anticancer Activity Assessment : A recent study demonstrated that modified oxazoles could significantly reduce cell viability in cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

- Anti-inflammatory Mechanism Exploration : Research has indicated that certain oxazoles can inhibit pro-inflammatory cytokine production, suggesting their potential use in treating chronic inflammatory conditions .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 |

| This compound | Escherichia coli | 22 |

| Standard (Ampicillin) | Staphylococcus aureus | 30 |

| Standard (Ciprofloxacin) | Escherichia coli | 28 |

Table 2: Anticancer Activity of Oxazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 |

| Modified Oxazole A | HeLa (Cervical Cancer) | 10 |

| Standard (Doxorubicin) | MCF-7 (Breast Cancer) | 5 |

Mécanisme D'action

The mechanism of action of 2-(4-Hexylbenzoyl)oxazole involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and tyrosine kinases, which play crucial roles in inflammation and cancer . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Aleglitazar: An antidiabetic oxazole derivative.

Ditazole: A platelet aggregation inhibitor.

Mubritinib: A tyrosine kinase inhibitor.

Oxaprozin: A COX-2 inhibitor.

Uniqueness

2-(4-Hexylbenzoyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-hexylbenzoyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Activité Biologique

2-(4-Hexylbenzoyl)oxazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the oxazole family, characterized by a five-membered heterocyclic structure containing nitrogen. The presence of the hexylbenzoyl group contributes to its lipophilicity, which may enhance its bioavailability and interaction with biological membranes.

Biological Activities

1. Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A study highlighted that various oxazole compounds, including derivatives similar to this compound, demonstrated varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some oxazole derivatives are summarized in the following table:

| Compound | MIC (µg/ml) | Candida albicans | E. coli | S. aureus |

|---|---|---|---|---|

| This compound | TBD | TBD | TBD | TBD |

| Oxazole Derivative A | 1.6 | 3.2 | 2.0 | 1.6 |

| Oxazole Derivative B | 0.8 | 3.2 | 1.0 | 1.0 |

The specific MIC values for this compound are yet to be determined; however, comparative studies suggest it may exhibit moderate activity similar to other derivatives in the family .

2. Anticancer Activity

Oxazole derivatives are also being explored for their anticancer properties. Preliminary studies suggest that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a derivative similar to this compound was found to induce apoptosis in human cancer cell lines, demonstrating potential as an anticancer agent .

3. Melanogenesis Induction

Interestingly, some studies have reported that certain oxazole derivatives can stimulate melanogenesis, the process of melanin production in skin cells. This property could position compounds like this compound as potential agents in cosmetic formulations aimed at skin tanning or protection against UV radiation .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study involved synthesizing various oxazole derivatives and testing their antimicrobial efficacy against common pathogens. The researchers found that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving inhibition zones comparable to standard antibiotics like ampicillin .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of oxazole derivatives in vitro. The study revealed that specific compounds could significantly reduce viability in breast cancer cells by promoting apoptotic pathways and inhibiting key signaling molecules involved in tumor growth .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-hexylbenzoyl)oxazole derivatives?

- Methodological Answer : The synthesis typically involves acylaminoacylation of aromatic hydrocarbons using substituted benzaldehydes or benzoyl chlorides under acidic or Lewis acid-catalyzed conditions. For example:

- Step 1 : React 4-hexylbenzoyl chloride with oxazole precursors (e.g., 2-aminooxazole) in anhydrous ethanol or DMSO under reflux (60–100°C) for 12–24 hours .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterize using NMR and IR spectroscopy .

- Key Variables : Solvent polarity (DMSO enhances cyclization), temperature control (±5°C), and stoichiometric ratios (1:1.2 for limiting reagents) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, hexyl chain at δ 0.8–1.5 ppm) and confirm benzoyl-oxazole connectivity .

- IR Spectroscopy : Detect carbonyl stretching (C=O at ~1680 cm<sup>−1</sup>) and oxazole ring vibrations (C=N at ~1600 cm<sup>−1</sup>) .

- UV-Vis : Analyze π→π* transitions (λmax ~270–320 nm) to assess conjugation effects .

Q. How does the hexylbenzoyl group influence the compound's medicinal chemistry applications?

- Methodological Answer : The hydrophobic hexyl chain enhances membrane permeability , critical for targeting intracellular enzymes. For example:

- Antimicrobial assays : Modify the hexyl chain length (C4–C8) to optimize logP values (2.5–3.5) for Gram-negative bacterial uptake .

- Enzyme inhibition : Use molecular docking (AutoDock Vina) to evaluate interactions between the benzoyl group and catalytic pockets (e.g., COX-2 or kinase targets) .

Q. What are the optimal storage conditions for this compound to ensure stability?

- Methodological Answer :

- Short-term : Store at −20°C in amber vials under argon to prevent oxidation .

- Long-term : Lyophilize and keep in vacuum-sealed containers with desiccants (e.g., silica gel) to avoid hydrolysis .

Advanced Research Questions

Q. How can excited-state intramolecular proton transfer (ESIPT) properties be studied in this compound derivatives?

- Methodological Answer :

- Steady-state fluorescence : Measure emission spectra (λem ~450–550 nm) in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to detect dual fluorescence bands .

- TDDFT calculations : Use B3LYP/6-31+G(d) to model S0→S1 transitions and proton-transfer barriers (ΔE ~5–10 kcal/mol) .

- IR analysis : Monitor O-H stretching (3200–3500 cm<sup>−1</sup>) to assess hydrogen-bond strength in the excited state .

Q. What insights does X-ray crystallography provide about the molecular conformation of this compound?

- Methodological Answer :

- Unit cell parameters : Monoclinic systems (e.g., P21/c) reveal non-coplanarity between oxazole and benzoyl rings (dihedral angle ~15–25°) .

- Intermolecular interactions : Identify π-π stacking (3.5–4.0 Å) and van der Waals contacts from the hexyl chain to rationalize packing efficiency .

Q. What mechanistic pathways govern nucleophilic substitution reactions in oxazole derivatives?

- Methodological Answer :

- SN2 mechanism : Substitute chloromethyl groups (e.g., 2-(chloromethyl)oxazole) with amines (e.g., benzylamine) in DMF at 80°C (yield: 60–75%) .

- Acylaminoacylation : Use AlCl3 as a catalyst to activate electrophilic sites on the oxazole ring for Friedel-Crafts reactions .

Q. How do substituents on the oxazole ring affect electronic properties and reactivity?

- Methodological Answer :

- Electron-withdrawing groups (e.g., NO2) : Redshift UV-Vis absorption (Δλ ~20 nm) and increase oxidation potentials (cyclic voltammetry: Epa +0.3 V) .

- Electron-donating groups (e.g., OCH3) : Enhance fluorescence quantum yield (ΦF ~0.4–0.6) by stabilizing the excited state .

Q. What computational approaches best model the photophysical behavior of this compound?

- Methodological Answer :

- DFT functionals : B3LYP and PBE0 accurately predict emission energies (error <0.2 eV), while CAM-B3LYP overestimates charge-transfer states .

- Solvent effects : Use IEFPCM to simulate polarizable environments (e.g., acetonitrile) and correlate with experimental Stokes shifts .

Propriétés

IUPAC Name |

(4-hexylphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-2-3-4-5-6-13-7-9-14(10-8-13)15(18)16-17-11-12-19-16/h7-12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGGMCLDNBNKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642095 | |

| Record name | (4-Hexylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-13-9 | |

| Record name | (4-Hexylphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Hexylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.